2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide
Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide typically involves the reaction of 2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide with hydrobromic acid. The reaction conditions often include the use of solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures under an inert atmosphere . Industrial production methods may involve scaling up this reaction with appropriate safety and purity measures to ensure consistent quality and yield .
Chemical Reactions Analysis
2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are commonly employed.
Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and various organoborane reagents . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide can be compared with other similar compounds such as:
2-(1H-pyrazol-1-yl)pyridine: This compound shares a similar pyrazole-pyridine structure but lacks the bromo and acetamide groups.
N-(6-(1H-pyrazol-1-yl)pyridin-3-yl)benzamide: This compound has a benzamide group instead of the acetamide group.
Properties
IUPAC Name |
2-bromo-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O.BrH/c11-6-10(16)14-8-2-3-9(12-7-8)15-5-1-4-13-15;/h1-5,7H,6H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZVIYYYBGXOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)NC(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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